ADME Property Divergence: Predicted CYP1A2 Inhibition and GI Absorption Profile vs. 4-(Trifluoromethoxy)phenylacetic Acid
A comparison of computationally predicted ADME properties reveals a distinct difference in CYP enzyme inhibition potential between 3-(trifluoromethoxy)phenylacetic acid (meta-isomer) and 4-(trifluoromethoxy)phenylacetic acid (para-isomer). The meta-isomer is predicted to be a non-inhibitor of CYP1A2, whereas the para-isomer is predicted to be a CYP1A2 inhibitor . This difference, alongside a slightly lower predicted Consensus LogP (2.37 for meta vs. 2.39 for para), may influence metabolic stability and drug-drug interaction potential in biological assays . Both isomers are predicted to have high gastrointestinal absorption and are blood-brain barrier permeant .
| Evidence Dimension | Predicted CYP1A2 Inhibition |
|---|---|
| Target Compound Data | CYP1A2 Inhibitor: No |
| Comparator Or Baseline | 4-(Trifluoromethoxy)phenylacetic acid (CAS 4315-07-5): CYP1A2 Inhibitor: Yes |
| Quantified Difference | Divergent classification (Inhibitor vs. Non-inhibitor) |
| Conditions | In silico prediction model (SwissADME) on Alfa Chemistry vendor platform |
Why This Matters
This predicted difference can be critical when selecting a building block for a compound intended for in vivo studies, as CYP1A2 inhibition may affect the metabolism of co-administered drugs.
